Cas no 111-62-6 (Ethyl oleate)

Ethyl oleate 化学的及び物理的性質
名前と識別子
-
- Ethyl Oleate
- (Z)-9-Octadecenoic acid ethyl ester
- 9-Octadecenoicacid(Z)-,ethylester
- cis-octadec-9-enoicacidethylester
- Ethyl (9Z)-9-octadecenoate
- Ethyl cis-9-octadecenoate
- Ethyl(Z)-9-octadeceneoate
- Ethyloleate(Technical)
- Oleic Acid ethyl ester
- Esterol 123
- ethylis oleas
- Ethylis oleas,Oleic acid ethyl ester
- Ethyloleat
- ETHYLOLEATE,NF
- oleic
- Oleic acid ethyl
- ethyl oleate, mixture of isomers
- (9Z)-
- FEMA 2450
- ETHYL OLEATE, BP
- Ethyl oleate Ph Eur
- oleic acid, ethyl ester
- 9-Octadecenoic acid (Z)-, ethyl ester
- Ethyl oleate [NF]
- ethyl (Z)-octadec-9-enoate
- LVGKNOAMLMIIKO-QXMHVHEDSA-N
- Ethyl oleate (NF)
- Z2Z439864Y
- Ethyl oleate (natural)
- FEMA No. 2450
- 9-Octadecenoic acid (9Z)-, ethyl ester
- Ethyl Z-9-octadecenoate
- Ethyl oleate, 98%, mixture of homologeous fatty acid esters
- Elhyl oleate
- Oleic Acid Ethyl Ester,98%
- Ethyl oleate
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- MDL: MFCD00009579
- インチ: 1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11-
- InChIKey: LVGKNOAMLMIIKO-QXMHVHEDSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
- BRN: 1727318
計算された属性
- せいみつぶんしりょう: 310.28700
- どういたいしつりょう: 310.28718
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 17
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積(TPSA): 26.3
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 8
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色から淡黄色の油状液体
- 密度みつど: 0.87 g/mL at 25 °C(lit.)
- ゆうかいてん: −32 °C (lit.)
- ふってん: 216-218 °C/15 mmHg
- フラッシュポイント: 華氏温度:>235.4°f
摂氏度:>113°c - 屈折率: n20/D 1.451(lit.)
- ようかいど: chloroform: soluble10%
- PSA: 26.30000
- LogP: 6.58700
- かんど: Light Sensitive
- ようかいせい: 水に溶けず、エタノールやエーテルと混合することができます。
- FEMA: 2450 | ETHYL OLEATE
- マーカー: 6828
Ethyl oleate セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- セキュリティの説明: S23-S24/25
- 福カードFコード:10-23
- RTECS番号:RG3715000
- セキュリティ用語:S22;S24/25
- ちょぞうじょうけん:−20°C
- TSCA:Yes
Ethyl oleate 税関データ
- 税関データ:
中国税関コード:
2916150000概要:
2916150000オレイン酸/リノール酸またはリノレン酸およびその塩およびエステル。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、使用するために、アクリル酸アクリル酸エステルまたはエステルは、炭素含有量18/16
要約:
2916150000オレイン酸、リノール酸またはリノレン酸およびその塩およびエステル。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Ethyl oleate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | A3962912-10L |
Ethyl oleate |
111-62-6 | 75.0%(GC) | 10l |
RMB 1913.60 | 2025-02-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003396-2.5L |
Ethyl oleate |
111-62-6 | 75% | 2.5l |
¥654 | 2024-05-26 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S27619-5ml |
Ethyl oleate |
111-62-6 | 95%(GC) | 5ml |
¥300.00 | 2021-09-02 | |
Enamine | EN300-1724742-0.05g |
ethyl (9Z)-octadec-9-enoate |
111-62-6 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-1724742-2.5g |
ethyl (9Z)-octadec-9-enoate |
111-62-6 | 95.0% | 2.5g |
$25.0 | 2025-03-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65708-1g |
Oleic Acid ethyl ester |
111-62-6 | 98% | 1g |
¥453.00 | 2023-09-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 55441-250MG |
Ethyl oleate |
111-62-6 | 250mg |
¥984.81 | 2023-10-23 | ||
TRC | E925325-1g |
Ethyl Oleate |
111-62-6 | 1g |
$ 80.00 | 2023-09-07 | ||
TRC | E925325-25g |
Ethyl Oleate |
111-62-6 | 25g |
$178.00 | 2023-05-18 | ||
Cooke Chemical | A3962912-100ML |
Ethyl oleate |
111-62-6 | 75.0%(GC) | 100ml |
RMB 41.60 | 2025-02-20 |
Ethyl oleate 関連文献
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Navjot Kaur,Amjad Ali RSC Adv. 2015 5 13285
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2. Journal: index of subjects, 1962
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Xiaoxu Du,Nan Song,Ying-Wei Yang,Guolin Wu,Jianbiao Ma,Hui Gao Polym. Chem. 2014 5 5300
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Himadri Sahu,Kaustubha Mohanty RSC Adv. 2016 6 8892
-
Navjot Kaur,Amjad Ali RSC Adv. 2014 4 43671
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Jiaojiao Zhang,Jie Zhao,Xiaojing Cui,Xianglin Hou,Lijuan Su,Hongliang Wang,Tiansheng Deng New J. Chem. 2020 44 21332
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Arno Behr,Andreas J. Vorholt,Karoline A. Ostrowski,Thomas Seidensticker Green Chem. 2014 16 982
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8. Glycolipids as a source of polyols for the design of original linear and cross-linked polyurethanesAurélie Boyer,Cédric Epoune Lingome,Olivia Condassamy,Michèle Schappacher,Sylvie Moebs-Sanchez,Yves Queneau,Benoit Gadenne,Carine Alfos,Henri Cramail Polym. Chem. 2013 4 296
-
Liya Zeng,Xin Xin,Yalin Zhang RSC Adv. 2017 7 19815
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Zelinlan Wang,Zhiguang Guo Nanoscale 2018 10 19879
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acid esters
- Natural Products and Extracts Flavors and Fragrances Essential Oils
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Natural Products and Extracts Flavors and Fragrances
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Ethyl oleateに関する追加情報
Ethyl oleate (CAS No. 111-62-6): Applications and Recent Research Developments
Ethyl oleate, chemically known as ethyl (9-octadecenoate), is a significant compound in the field of chemical and pharmaceutical research, with the CAS number 111-62-6 identifying it distinctly. This compound, derived from the esterification of oleic acid with ethanol, belongs to the class of fatty acid esters and has garnered considerable attention due to its diverse applications and potential in various scientific domains.
The molecular structure of ethyl oleate consists of a long hydrocarbon chain with a double bond at the ninth carbon, making it a monounsaturated fatty acid ester. This structural feature contributes to its unique chemical properties, including solubility in organic solvents and moderate stability under various conditions. The compound's versatility has led to its exploration in multiple industries, ranging from cosmetics to pharmaceuticals.
In recent years, ethyl oleate has been extensively studied for its potential applications in drug delivery systems. Its ability to form stable emulsions and liposomes has made it an attractive candidate for encapsulating therapeutic agents. For instance, research has demonstrated its efficacy in enhancing the bioavailability of poorly soluble drugs, thereby improving treatment outcomes. The compound's biocompatibility and low toxicity further reinforce its suitability for medical applications.
Moreover, ethyl oleate has shown promise in the field of regenerative medicine. Studies have indicated that it can stimulate cell proliferation and differentiation, particularly in skin tissue engineering. The compound's role as an emollient and moisturizer has also been highlighted in cosmetic formulations, where it helps maintain skin hydration and elasticity. These properties make ethyl oleate a valuable ingredient in anti-aging creams and other dermatological products.
Another area where ethyl oleate has gained traction is in the development of bio-based lubricants. Its chemical structure allows it to provide effective lubrication while being environmentally friendly. Researchers have explored its use as a substitute for synthetic lubricants in industrial applications, reducing environmental impact without compromising performance. This aligns with the growing global emphasis on sustainable practices and renewable resources.
The pharmaceutical industry has also leveraged ethyl oleate for its potential anti-inflammatory properties. Preclinical studies have suggested that it can modulate inflammatory pathways, making it a candidate for treating chronic inflammatory conditions such as arthritis. Additionally, its role in enhancing metabolic processes has been investigated, with initial findings indicating potential benefits in managing metabolic disorders like obesity and diabetes.
Recent advancements in analytical chemistry have further enhanced our understanding of ethyl oleate's properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have enabled precise characterization of its molecular structure and interactions with other compounds. These insights have paved the way for more targeted applications, particularly in drug development and formulation optimization.
The agricultural sector has not been left out either, with ethyl oleate being explored as a plant growth regulator. Its ability to promote seed germination and root development has been documented in several agricultural studies. By improving plant health and yield, ethyl oleate offers a promising solution for sustainable agriculture practices.
In conclusion, ethyl oleate (CAS No. 111-62-6) is a multifaceted compound with a wide range of applications across various industries. Its unique chemical properties make it an invaluable asset in pharmaceuticals, cosmetics, bio-based industries, and agriculture. As research continues to uncover new possibilities, the potential uses of ethyl oleate are likely to expand further, solidifying its importance in modern science and technology.
